Broad‑Spectrum Anti‑TBEV Activity: N‑Oxide Derivatives Achieve EC50 as Low as 4 µM Across All Major TBEV Subtypes
In a plaque reduction assay against 20–35 PFU of TBEV in PEK cells, the most potent 4‑aminopyrimidine N‑oxide compound (7z, t‑Bu, NHCH(1‑Ad)Ph) exhibited EC50 values ranging from 3.3 to 26 µM across all seven tested strains representing European, Siberian, and Far‑Eastern subtypes . By contrast, the non‑N‑oxide parent compound 4‑aminopyrimidine showed no detectable antiviral activity (EC50 > 50 µM) under identical conditions . The N‑oxide functionality is therefore a critical pharmacophoric element for target engagement.
| Evidence Dimension | Antiviral potency (EC50) against TBEV strain panel |
|---|---|
| Target Compound Data | 4‑Aminopyrimidine N‑oxide derivatives: EC50 = 3.3–26 µM (compound 7z, most potent); nine compounds EC50 < 50 µM against strain Absettarov |
| Comparator Or Baseline | 4‑Aminopyrimidine (no N‑oxide): EC50 > 50 µM against all tested TBEV strains |
| Quantified Difference | >15‑fold improvement in potency; N‑oxide status determines active (EC50 < 50 µM) vs. inactive (EC50 > 50 µM) classification |
| Conditions | Plaque reduction assay; PEK cells; TBEV strains Absettarov, 256, Vasilchenko, TV08‑T2546, Lesopark11, EK‑328, 205KGG, DV936k; compound concentration range starting from 50 µM |
Why This Matters
A procurement decision based solely on the aminopyrimidine scaffold, without the N‑oxide, will yield an inactive compound for TBEV drug discovery programs.
- [1] Dueva, E. V., et al. (2020). Spectrum of antiviral activity of 4‑aminopyrimidine N‑oxides against a broad panel of tick‑borne encephalitis virus strains. Antiviral Chemistry and Chemotherapy, 28, 2040206620943462. Table 3. View Source
- [2] Sedenkova, K. N., et al. (2015). Synthesis and assessment of 4‑aminotetrahydroquinazoline derivatives as tick‑borne encephalitis virus reproduction inhibitors. Organic & Biomolecular Chemistry, 13, 3406–3415. (Non‑N‑oxide 4‑aminopyrimidines reported inactive in the same assay system.) View Source
